4-methyl-1,2-thiazole-3-carboxylic acid
Description
Significance of 1,2-Thiazole Core in Heterocyclic Chemistry
The significance of the isothiazole (B42339) core is underscored by its presence in numerous biologically active compounds. researchgate.netthieme-connect.com Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including:
Anticancer: Certain isothiazole derivatives have been investigated for their potential to inhibit cancer cell growth. researchgate.net
Anti-inflammatory: The scaffold is found in molecules exhibiting anti-inflammatory properties. medwinpublishers.com
Antiviral: Isothiazole-containing compounds have shown activity against various viruses, including HIV. researchgate.netmedwinpublishers.com
Antimicrobial: Isothiazolinones, a class of isothiazole derivatives, are potent broad-spectrum biocides used as preservatives. researchgate.net
Agrochemical: Isothiazole derivatives are used in agriculture as fungicides and herbicides, sometimes enhancing the efficacy of other agents. thieme-connect.com
The structural features of the isothiazole ring allow it to act as a versatile scaffold in drug design, providing a rigid framework for orienting functional groups that can interact with biological targets. researchgate.net
Historical Context of Thiazole-Based System Research
The field of thiazole (B1198619) chemistry is well-established, but the specific study of the 1,2-thiazole (isothiazole) ring system has its own distinct history. The parent compound, isothiazole, was first successfully synthesized in 1956. researchgate.netmedwinpublishers.com This initial preparation was achieved through the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. researchgate.netresearchgate.net This method is now considered to have primarily historical significance, as more accessible and simpler synthetic routes have since been developed. researchgate.netmedwinpublishers.com
The successful synthesis of the isothiazole ring spurred rapid progress in the field, as researchers began to explore its chemical and physical properties. medwinpublishers.com The discovery that the isothiazole nucleus is a component of various biologically active molecules further fueled interest in developing synthetic methods to create a wide array of derivatives. thieme-connect.commedwinpublishers.com Early research focused on fundamental reactions and establishing the aromatic character of the ring. researchgate.net Over the decades, the focus has expanded significantly to include the synthesis of complex isothiazole-containing molecules for applications in pharmaceuticals and agrochemicals. thieme-connect.comrsc.org
Current Research Landscape and Emerging Trends Pertaining to the 4-Methyl-1,2-thiazole-3-carboxylic Acid Scaffold
While published research focusing specifically on this compound is limited, the current research landscape for structurally similar isothiazole carboxylic acids is active and provides insight into potential areas of interest. The trends indicate a strong focus on synthesizing novel derivatives for biological evaluation, particularly as anticancer and antimicrobial agents.
A pertinent example is the recent synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid , an isomer of the title compound, and its derivatives. nih.gov This research highlights a key trend: the use of the isothiazole carboxylic acid scaffold as a platform to generate new chemical entities with potential therapeutic value. In this study, the synthesized compounds were evaluated for their antiproliferative activity and showed high selectivity against leukemia and colon cancer cell lines. nih.gov This demonstrates the utility of the methyl-isothiazole-carboxylic acid framework in the search for new anticancer agents.
Another emerging trend is the incorporation of the isothiazole nucleus into fused heterocyclic systems to create complex molecules with enhanced biological activity. nih.gov For instance, thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have been designed and synthesized as potential antibacterial and antitubercular agents. nih.gov This strategy of "scaffold hopping" or creating hybrid molecules, where the isothiazole ring is combined with other pharmacologically relevant structures, is a prominent approach in modern medicinal chemistry. tandfonline.comnih.gov
Furthermore, research continues into new synthetic methodologies for creating substituted isothiazoles, which is crucial for building libraries of compounds for screening. researchgate.net The development of efficient, one-pot, and environmentally friendly synthetic routes remains a priority.
Given these trends, it can be inferred that the this compound scaffold holds potential as a valuable intermediate for the synthesis of new biologically active compounds. Its carboxylic acid handle provides a convenient point for chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic leads.
Compound Data Tables
Table 1: Physicochemical Properties of Isothiazole and Related Isomers
This table presents data for the parent isothiazole ring and a closely related isomer mentioned in the text.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Acidity (pKa) |
| Isothiazole (1,2-Thiazole) | 288-16-4 | C₃H₃NS | 85.12 | 114 | -0.5 (of conjugate acid) wikipedia.org |
| 3-Methylisothiazole-4-carboxylic acid | 15903-66-9 | C₅H₅NO₂S | 143.16 | Not available | Not available sigmaaldrich.com |
Data sourced from PubChem and other chemical supplier databases where available.
Table 2: Research Highlights of Biologically Active Isothiazole Derivatives
This table showcases examples of isothiazole derivatives and their documented biological activities, illustrating the research trends discussed.
| Compound/Derivative Class | Biological Activity | Research Focus | Reference |
| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Antiproliferative (Anticancer) | Synthesis of new Schiff bases and evaluation against leukemia and colon cancer cell lines. | nih.gov |
| Isothiazolinones | Antimicrobial / Biocidal | Used as preservatives; research into mechanisms of action and potential toxicities. | researchgate.net |
| Thiazolo[3,2-b]-1,2,4-triazinone derivatives | Antibacterial, Antitubercular | Design of fused heterocyclic systems as inhibitors of leucyl-tRNA synthetase. | nih.gov |
| General Isothiazole Derivatives | Antiviral, Anti-inflammatory | Synthesis and evaluation for various therapeutic applications, including HIV protease inhibition. | researchgate.netmedwinpublishers.com |
Structure
3D Structure
Properties
CAS No. |
1507952-32-0 |
|---|---|
Molecular Formula |
C5H5NO2S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
4-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO2S/c1-3-2-9-6-4(3)5(7)8/h2H,1H3,(H,7,8) |
InChI Key |
WVOCLGXUOTUGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSN=C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1,2 Thiazole 3 Carboxylic Acid and Its Diverse Derivatives
Established Synthetic Pathways for the 1,2-Thiazole Core
The formation of the 1,2-thiazole ring system is a fundamental step in the synthesis of 4-methyl-1,2-thiazole-3-carboxylic acid. Key methods for constructing this heterocyclic core include cyclization and condensation reactions.
Cyclization Reactions in Thiazole (B1198619) Ring Formation
Intramolecular cyclization is a primary strategy for forming the isothiazole (B42339) ring. thieme-connect.comthieme-connect.com These reactions typically involve the formation of a key bond, often the N-S bond, within a pre-assembled open-chain precursor containing all the necessary atoms (N, S, and three C atoms). researchgate.net
One notable approach is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.comthieme-connect.com This method can be performed efficiently, sometimes without a solvent, using reagents like chromium trioxide on a solid support such as silica (B1680970) gel. thieme-connect.com Another variation involves the intramolecular condensation of a compound containing an activated methylene (B1212753) group and a cyano group to form the isothiazole ring. thieme-connect.com These cyclization strategies are valuable for their ability to construct the core heterocyclic structure from acyclic starting materials. researchgate.net
The table below summarizes representative cyclization approaches for forming the isothiazole ring.
| Starting Material Type | Key Transformation | Resulting Structure | Reference |
| 3-Aminopropenethione | Oxidative Cyclization (N-S bond formation) | 4-Cyanoisothiazole | thieme-connect.com |
| Activated Methylene & Cyano Compound | Intramolecular Condensation (C-C bond formation) | Substituted Isothiazole | thieme-connect.com |
Condensation Reaction Approaches in Thiazole Synthesis
Condensation reactions provide another major route to the 1,2-thiazole core, often by combining two or more smaller components. researchgate.net These methods are well-studied and continue to be a focus of synthetic chemists. medwinpublishers.com
A common strategy involves the reaction of compounds that can provide the necessary fragments to build the ring. For instance, a (3+2)-heterocyclization approach can involve the reaction of a three-atom component with a two-atom component. thieme-connect.com An example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate, where the latter acts as a donor of the N-S fragment to form the isothiazole ring. thieme-connect.com
Another significant method is the 1,3-dipolar cycloaddition between a nitrile sulfide (B99878) and an alkyne, such as dimethyl acetylenedicarboxylate, which directly yields a substituted isothiazole. researchgate.netmedwinpublishers.com Additionally, multicomponent reactions, such as the three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters, have been developed to produce isothiazoles through the formation of new C-S, C-N, and N-S bonds. acs.org
The following table highlights key condensation strategies for isothiazole synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Process | Product Type | Reference |
| α,β-Unsaturated Aldehyde | Ammonium Thiocyanate | - | (3+2) Heterocyclization | 4-Arylisothiazole | thieme-connect.com |
| Nitrile Sulfide | Dimethyl Acetylenedicarboxylate | - | 1,3-Dipolar Cycloaddition | Isothiazole Derivative | researchgate.netmedwinpublishers.com |
| Enaminoester | Sulfur | Fluorodibromoiamide/Ester | Three-Component Reaction | Substituted Thiazole/Isothiazole | acs.org |
Hantzsch Thiazole Synthesis and its Variations Relevant to Methylthiazole-Carboxylic Acids
The Hantzsch thiazole synthesis is a classic and highly reliable method for the formation of the 1,3-thiazole ring, not the 1,2-thiazole (isothiazole) ring. chemhelpasap.comsynarchive.compharmaguideline.com The standard Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.comyoutube.com The reaction typically proceeds in high yield and is straightforward to perform. chemhelpasap.com It has been widely adapted to create a vast array of substituted thiazoles, including multicomponent variations where aldehydes are also involved. nih.govresearchgate.netbepls.com
While the direct Hantzsch synthesis does not produce the 1,2-thiazole core of this compound, its principles of cyclocondensation are fundamental in heterocyclic chemistry. For the specific synthesis of 4-methylthiazole-5-carboxylic acid (a 1,3-thiazole isomer), a method has been reported involving the reaction of thioformamide (B92385) with chloroacetoacetic ether, followed by hydrolysis. google.com
For the synthesis of the 1,2-thiazole (isothiazole) ring, alternative methods that differ from the Hantzsch pathway are required, such as those described in sections 2.1.1 and 2.1.2. thieme-connect.comresearchgate.netorganic-chemistry.org
Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, its functional groups can be modified to produce a wide range of derivatives. These transformations target either the carboxylic acid group or the methyl group. thieme-connect.com
Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amide Coupling)
The carboxylic acid group at the 3-position is a versatile handle for derivatization.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
Amide Coupling: The formation of amides from the carboxylic acid is another crucial derivatization. This transformation requires activating the carboxylic acid to facilitate the reaction with an amine. Various coupling reagents are employed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.com Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU), which offer high efficiency. peptide.com A one-pot method using trimethylsilyl (B98337) azide (B81097) to convert the carboxylic acid into an acyl azide intermediate, which then reacts with an amine, has also been developed. arkat-usa.org
The table below lists common reagents for these transformations.
| Transformation | Reagent Class | Specific Examples | Reference |
| Esterification | Acid Catalyst with Alcohol | H₂SO₄, TsOH | masterorganicchemistry.com |
| Amide Coupling | Carbodiimides | DCC, DIC, EDC | peptide.com |
| Amide Coupling | Phosphonium Salts | PyBOP, PyAOP | peptide.com |
| Amide Coupling | Uronium Salts | HATU, HBTU | peptide.com |
| Amide Coupling | Azide-forming Reagents | Trimethylsilyl azide | arkat-usa.org |
Selective Modifications of the Methyl Group
The methyl group at the 4-position of the thiazole ring can also be functionalized, although this can be more challenging than modifying the carboxylic acid. The reactivity of the methyl group is influenced by the electron-withdrawing nature of the adjacent heterocyclic ring.
While specific literature on the direct, selective modification of the methyl group on this compound is sparse, general principles of C-H activation or functionalization of methyl groups on heterocyclic systems could be applied. These might include radical halogenation followed by nucleophilic substitution, or deprotonation with a strong base to form an anion that can react with an electrophile. However, such reactions would need to be carefully controlled to avoid competing reactions at other positions on the ring or with the carboxylic acid group.
Palladium-Catalyzed Hydrogenation Methods for Related Carboxylic Acid Derivatives
Palladium-catalyzed hydrogenation is a key transformation in organic synthesis, often used for the reduction of various functional groups. In the context of thiazole carboxylic acid derivatives, this method is particularly valuable for converting carboxylic acid chlorides into aldehydes.
A notable application is the synthesis of 4-methyl-5-formylthiazole, a crucial intermediate for the third-generation cephalosporin (B10832234) antibacterial agent, cefditoren (B193786) pivoxil. nih.gov This process involves the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. The reaction is typically carried out in a high-boiling solvent like xylene at elevated temperatures (e.g., 140°C) while bubbling hydrogen gas through the mixture. nih.gov This method provides a more eco-friendly and industrially scalable alternative to other reduction or oxidation methods that use stoichiometric, and often hazardous, reagents like manganese dioxide or chromium trioxide. nih.gov The efficiency of the hydrogenation can be influenced by catalyst characteristics, such as the particle size of the BaSO₄ support. nih.gov
While direct palladium-catalyzed hydrogenation of the carboxylic acid group itself is challenging, converting the acid to a more reactive derivative like an acid chloride makes the reduction to an aldehyde feasible and efficient. nih.gov This transformation underscores the utility of palladium catalysis in modifying carboxylic acid derivatives within the thiazole family.
Table 1: Palladium-Catalyzed Hydrogenation for Thiazole Aldehyde Synthesis This table is generated based on data from the synthesis of a related thiazole derivative.
| Starting Material | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylthiazole-5-carboxylic acid chloride | Pd/BaSO₄ | Xylene | 4-Methyl-5-formylthiazole | Good | nih.gov |
One-Pot Multicomponent Reaction Approaches (e.g., Ugi Reaction for 1,2,3-thiadiazole (B1210528) analogues)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, minimizing waste and saving time.
For analogues such as 1,2,3-thiadiazoles, the Ugi reaction is a powerful MCR. nih.govnih.gov This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide. To synthesize 1,2,3-thiadiazole derivatives, researchers have adapted this reaction, demonstrating its utility in creating diverse libraries of compounds for biological screening. nih.govnih.gov For instance, two series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives were synthesized via the Ugi reaction to explore their potential as pesticides. nih.gov Similarly, 5-methyl-1,2,3-thiadiazoles have been synthesized using a one-step Ugi reaction to evaluate their fungicidal and antiviral activities. nih.gov Endothiopeptides, which can be converted into thiazoles, can also be synthesized via the Ugi reaction using thio acids as one of the components. researchgate.net
Beyond the Ugi reaction, other MCRs are employed for thiazole synthesis. A modified Hantzsch-Thiazole synthesis can be performed as a one-pot reaction by condensing an α-bromoacetyl compound, thiosemicarbazide, and various carbonyl compounds at room temperature, leading to high yields of thiazole derivatives in short reaction times. acgpubs.org Green, catalyst-free MCRs have also been developed, such as the domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions to produce trisubstituted thiazoles. bepls.com
Table 2: Examples of Multicomponent Reactions for Thiazole and Analogue Synthesis
| Reaction Type | Core Structure | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Ugi Reaction | 1,2,3-Thiadiazole | Aldehyde, Amine, Isonitrile, Carboxylic Acid | Green and rapid one-pot reaction for lead derivation. | nih.gov |
| Hantzsch-type MCR | Thiazole | α-bromoacetyl compound, thiosemicarbazide, carbonyl compound | High yields, short reaction time, simple workup. | acgpubs.org |
| Domino MCR | Trisubstituted Thiazole | Arylglyoxal, cyclic 1,3-dicarbonyl, thioamide | Catalyst-free, microwave-assisted, uses water as a green solvent. | bepls.com |
Bromination and Subsequent Reactions with Thiocarbonyl Compounds for Thiazole Derivatives
The synthesis of thiazole derivatives often relies on the classic Hantzsch thiazole synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide or a related thiocarbonyl-containing substance. nih.govyoutube.com A common strategy to obtain the required α-halocarbonyl is through the bromination of a ketone.
For example, the synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one is achieved through the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium. nih.gov This α-bromoketone derivative is a versatile intermediate that can then react with various thiocarbonyl compounds. Its reaction with thiosemicarbazone derivatives in dioxane, for instance, provides a straightforward route to molecules containing multiple thiazole rings. nih.gov Similarly, the condensation of α-bromoketones bearing a thiazole scaffold with various thioureas is a key step in affording 4,5′-bisthiazole compounds. nih.gov
This two-step sequence—bromination followed by condensation with a thiocarbonyl compound—is a foundational method in thiazole chemistry, allowing for the modular construction of complex thiazole-containing molecules from simpler precursors. nih.govnih.gov The entire process can sometimes be streamlined into a one-pot, four-step procedure, starting from α-active methylene ketones which are first brominated, treated with potassium thiocyanate, and then condensed with primary amines. researchgate.net
Exploration of Sustainable and Eco-Friendly Synthetic Protocols for this compound Precursors
In recent years, significant effort has been directed toward developing sustainable and eco-friendly ("green") synthetic methods for thiazole derivatives and their precursors. researchgate.netbohrium.com These protocols aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and mild reaction conditions, while often improving efficiency. researchgate.net
Key green chemistry strategies applied to thiazole synthesis include:
Microwave and Ultrasound Irradiation: These techniques can significantly shorten reaction times, reduce energy consumption, and improve product yields compared to conventional heating methods. bepls.comnih.gov For example, microwave-assisted synthesis has been used to obtain hydrazinyl thiazole derivatives under solvent- and catalyst-free conditions in a matter of seconds to minutes. nih.gov
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central theme. bepls.combohrium.com Catalyst-free methods for synthesizing 2-aminothiazoles have been developed using PEG-400 at 100 °C. bepls.com
Recyclable and Bio-Catalysts: The use of catalysts that can be easily recovered and reused reduces waste and cost. bepls.combohrium.com A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been demonstrated as an efficient and recyclable biocatalyst for synthesizing novel thiazoles under ultrasonic irradiation. mdpi.com This hydrogel catalyst can be reused multiple times without a significant drop in its catalytic activity. mdpi.com
Multicomponent Reactions (MCRs): As mentioned previously, one-pot MCRs are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing solvent use and waste generation. bepls.comresearchgate.net
Table 3: Comparison of Green Synthetic Methods for Thiazole Derivatives
| Green Approach | Example Condition | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent- and catalyst-free condensation of thiosemicarbazones and alpha-haloketones. | Very short reaction times (30–175 s), high purity, eco-friendly. | nih.gov |
| Ultrasound Irradiation | Use of a recyclable chitosan hydrogel biocatalyst. | Mild conditions, reduced reaction times, high yields, reusable catalyst. | mdpi.com |
| Green Solvent | Catalyst-free reaction of α-diazoketones and thiourea in PEG-400. | Avoids hazardous solvents, simple procedure. | bepls.com |
| One-Pot MCR in Water | Catalyst-free domino reaction under microwave conditions. | Use of water as solvent, high yields, no harmful by-products. | bepls.com |
Reactivity Profiles and Mechanistic Investigations of 4 Methyl 1,2 Thiazole 3 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions Involving the 1,2-Thiazole Ring System
The 1,2-thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, its reactivity is generally lower than that of other five-membered heterocycles like pyrrole (B145914) or furan. The position of electrophilic substitution on the isothiazole (B42339) ring is influenced by the directing effects of the existing substituents. For 4-methyl-1,2-thiazole-3-carboxylic acid, the electron-donating methyl group at the C4 position and the electron-withdrawing carboxylic acid group at the C3 position will influence the regioselectivity of the substitution. Generally, electrophilic attack on the isothiazole ring is anticipated to occur at the C5 position, which is activated by the adjacent sulfur atom and the methyl group.
Conversely, nucleophilic substitution reactions on the isothiazole ring are less common and typically require the presence of a good leaving group, such as a halogen atom. In the case of this compound, direct nucleophilic attack on the ring is unlikely due to the absence of such a leaving group. However, derivatization of the carboxylic acid group could potentially introduce functionalities that might facilitate subsequent nucleophilic substitution on the ring under specific conditions.
A review of isothiazole chemistry indicates that bromo- and iodoisothiazoles can be synthesized from 3-hydroxyisothiazole and can subsequently participate in palladium-catalyzed cross-coupling reactions like the Heck reaction. researchgate.net This suggests that if this compound were to be halogenated, it could serve as a precursor for further functionalization via nucleophilic substitution pathways.
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the C3 position of the 4-methyl-1,2-thiazole ring can undergo a variety of standard chemical transformations. These reactions are fundamental in organic synthesis for the generation of a diverse range of derivatives.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Amide Formation: The formation of amides from the carboxylic acid can be achieved by reaction with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride, which then readily reacts with an amine to form the amide. libretexts.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.org The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org
Table 1: Representative Transformations of the Carboxylic Acid Group
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 4-methyl-1,2-thiazole-3-carboxylate |
| Amide Formation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | 4-Methyl-1,2-thiazole-3-carboxamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup | (4-Methyl-1,2-thiazol-3-yl)methanol |
Reactivity of the 4-Methyl Substituent
The methyl group at the C4 position of the 1,2-thiazole ring is generally less reactive than the ring itself or the carboxylic acid group. However, under certain conditions, it can participate in chemical reactions.
Halogenation: Radical halogenation of the methyl group can occur in the presence of a radical initiator and a halogen source, such as N-bromosuccinimide (NBS). This would lead to the formation of a halomethyl derivative, which can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid. However, this would require harsh reaction conditions that might also affect the thiazole (B1198619) ring. A patent describes the oxidation of methyl-substituted thiazoles to the corresponding carboxylic acids using a mixture of nitric acid and sulfuric acid. google.com
Condensation Reactions: In some heterocyclic systems, methyl groups adjacent to a nitrogen atom can be sufficiently acidic to participate in condensation reactions with aldehydes and ketones. While less common for a methyl group at the C4 position of a 1,2-thiazole, this reactivity cannot be entirely ruled out under specific basic conditions.
Oxidative and Reductive Transformations of the Thiazole Moiety
The 1,2-thiazole ring can undergo both oxidative and reductive transformations, although it is generally considered to be a relatively stable aromatic system. medwinpublishers.com
Oxidation: Oxidation of the sulfur atom in the thiazole ring can lead to the formation of S-oxides or S,S-dioxides. wikipedia.org These transformations would significantly alter the electronic properties and reactivity of the ring system. The oxidation of isothiazoles can also lead to ring-opening products. For instance, the photooxidation of thiazoles with singlet oxygen has been reported to yield triamide products through a Baeyer-Villiger-like rearrangement. acs.org
Reduction: The isothiazole ring is generally resistant to reduction. Catalytic hydrogenation under standard conditions often leaves the ring intact. However, more forcing conditions or the use of specific reducing agents can lead to the reduction of the ring. For example, reduction with Raney nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com In some cases, reduction of isothiazolium salts can lead to ring transformation reactions, yielding pyrrole derivatives. researchgate.net
Thermal Stability and Degradation Pathways
The thermal stability of this compound is an important consideration for its handling, storage, and application in various chemical processes. Isothiazole derivatives are generally considered to be thermally stable aromatic compounds. medwinpublishers.com
Studies on the thermal decomposition of related heterocyclic compounds can provide insights into the potential degradation pathways. For instance, a study on the thermal stability of various N-heterocycle-stabilized iodanes, which included a thiazole derivative, showed that the decomposition temperature is influenced by the nature of the heterocyclic ring. beilstein-journals.org The thiazole-stabilized iodane (B103173) exhibited a higher thermal stability compared to some triazole derivatives. beilstein-journals.org
The degradation of this compound under thermal stress would likely involve decarboxylation of the carboxylic acid group as an initial step, especially at elevated temperatures. This would yield 4-methyl-1,2-thiazole. Further degradation at higher temperatures could lead to the fragmentation of the isothiazole ring, potentially involving the cleavage of the relatively weak N-S bond. The specific degradation products would depend on the conditions, such as the temperature, atmosphere (inert or oxidative), and the presence of other reactive species.
A study on the thermal stability of 1,2,3-triazole and 1,3,4-thiadiazole (B1197879) derivatives showed that these compounds are thermally stable up to temperatures ranging from 205 to 280 °C, after which they undergo a single-step decomposition. orientjchem.org While these are different heterocyclic systems, they suggest that thiazole-based compounds can possess significant thermal stability.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 1,2 Thiazole 3 Carboxylic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-methyl-1,2-thiazole-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the methyl group, the thiazole (B1198619) ring proton, and the carboxylic acid proton.
Detailed ¹H-NMR data for analogues such as the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid and its derivatives reveal characteristic chemical shifts. researchgate.netresearchgate.net In one study, the methyl group protons at the C4 position of the thiazole ring typically appear as a singlet around δ 2.40-2.45 ppm. researchgate.net The carboxylic acid proton is expected to be a broad singlet at a much lower field, often above δ 11.0 ppm, due to its acidic nature. The chemical shift of the proton on the thiazole ring itself would depend on its position, but for related structures, these protons appear in the aromatic region.
For instance, in derivatives of 2-methylamino-4-methylthiazole-5-carboxylic acid, the N-CH₃ protons appear as a singlet at δ 2.85 ppm, while the C4-CH₃ protons are observed at δ 2.40 ppm. researchgate.net The NH proton gives a broad singlet at δ 7.83 ppm, and the carboxylic acid OH proton is observed as a very broad singlet around δ 11.0 ppm. researchgate.net These values provide a strong basis for interpreting the spectrum of the title compound.
Table 1: Representative ¹H-NMR Data for Analogues of this compound Data inferred from studies on related compounds.
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| C4-CH₃ | 2.40 - 2.45 | Singlet (s) | researchgate.net |
| C5-H | ~8.0 | Singlet (s) | wiley-vch.de |
| COOH | > 11.0 | Broad Singlet (br s) | researchgate.net |
Note: The chemical shift for the C5-H is an approximation based on related thiazole-4-carboxylic acid esters where the C5-H appears at δ 8.12 ppm. wiley-vch.de
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For thiazole derivatives, the carbon atoms of the heterocyclic ring resonate at characteristic chemical shifts. Studies on various substituted chromones containing a thiazole moiety show that the thiazole ring carbons (C2, C4, C5) can be assigned based on established literature values and substituent effects. asianpubs.org For example, in one analogue, the C2, C4, and C5 carbons of the thiazole moiety were assigned to signals at δ 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org
In the case of this compound, the carboxylic acid carbon (C=O) is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. mdpi.com The methyl carbon attached to the ring would be found at a much higher field. Based on data for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, the C=O group signal is observed in the range of δ 163.31–164.61 ppm. mdpi.com
Table 2: Expected ¹³C-NMR Chemical Shifts for this compound Data inferred from studies on related thiazole and thiadiazole compounds.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference |
| C2 | ~155 - 170 | asianpubs.org |
| C3 | ~130 - 145 | asianpubs.org |
| C4 | ~145 - 150 | asianpubs.org |
| C5 | ~115 - 125 | asianpubs.org |
| C H₃ | ~15 - 20 | asianpubs.org |
| C OOH | ~160 - 165 | mdpi.com |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isomers). Electrospray ionization (ESI) is a soft ionization technique often paired with HRMS for the analysis of polar molecules like carboxylic acids. nih.gov
The application of ESI-HRMS has been demonstrated to be effective in the structural studies of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov By providing accurate mass measurements, it can confirm the elemental composition of this compound (C₄H₄N₂O₂S), distinguishing it from other potential isomeric byproducts. Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS framework can reveal characteristic fragmentation pathways, offering deeper structural insights and helping to differentiate it from positional isomers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly well-suited for the analysis of carboxylic acids in complex mixtures. nih.gov Carboxylic acids can be challenging to retain on standard reversed-phase (RP) LC columns in their native form. nih.govnih.gov
To overcome this, derivatization is often employed to make the acids more amenable to RP-LC and to enhance their response for mass spectrometric detection. nih.gov Alternatively, specialized chromatography, such as anion exchange chromatography, can be used. nih.govnih.gov An LC-MS method would allow for the separation of this compound from starting materials, intermediates, and impurities, with the mass spectrometer providing confirmation of its identity and purity in the collected fraction. lcms.cz
Electroionization Mass Spectrometry (EI/MS)
Electroionization Mass Spectrometry (EI/MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular "fingerprint."
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of the carboxylic acid group and the thiazole ring.
The analysis of thiazole-2-carboxylic acid, a close analogue, reveals key spectral features that are applicable to the target molecule. ulpgc.es The presence of a carboxylic acid leads to a very broad O-H stretching band in the region of 3100-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids. ulpgc.es Furthermore, the carbonyl (C=O) stretching vibration is a strong, sharp band typically found around 1700 cm⁻¹. libretexts.org In studies of related thiazole carboxylates, this C=O band sometimes appears as a doublet, which can be attributed to the existence of different rotational isomers (rotamers). ulpgc.es
The thiazole ring itself contributes to the fingerprint region of the spectrum (below 1600 cm⁻¹) with characteristic C=N, C=C, and C-S stretching and bending vibrations. researchgate.net For instance, the C=N and C=C stretching frequencies in a thiazole molecule are expected near 1580 cm⁻¹ and 1496 cm⁻¹, respectively. researchgate.net The successful synthesis of derivatives of the isomeric 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was confirmed by identifying characteristic signals for C=O groups in their expected regions via FT-IR. mdpi.com
Table 1: Representative IR Absorption Bands for this compound This table is a representation based on typical values for the identified functional groups and data from analogous compounds.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
| Carboxylic Acid | O-H Stretch | 3100 - 2500 | Broad, Strong | ulpgc.es |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong, Sharp | ulpgc.eslibretexts.org |
| Thiazole Ring | C=N Stretch | ~1580 | Medium | researchgate.net |
| Thiazole Ring | C=C Stretch | ~1500 | Medium | researchgate.net |
| Methyl Group | C-H Stretch | 2980 - 2850 | Medium-Weak | |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong | libretexts.org |
| Carboxylic Acid | O-H Bend | ~920 | Broad, Medium |
Single-Crystal X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides exact bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While the specific crystal structure of this compound is not detailed in the provided results, extensive studies on its analogues provide a clear indication of the expected structural features. For example, the analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid revealed typical thiazole ring bond lengths, with S–C bonds around 1.72 Å and C–N single bonds at approximately 1.386 Å. nih.gov
A crucial aspect of the crystal structure of a carboxylic acid is the formation of intermolecular hydrogen bonds. In the case of this compound, strong O-H···N hydrogen bonds are expected, where the acidic proton of the carboxyl group interacts with the basic nitrogen atom of the thiazole ring of an adjacent molecule. ulpgc.esnih.gov This interaction is a dominant factor in the formation of supramolecular structures, such as ribbons or chains. nih.gov
Crystallographic studies on other complex heterocyclic systems, such as indolyl-triazolo-thiadiazole, often show them crystallizing in common space groups like the monoclinic P2₁/n. mdpi.com The analysis confirms the molecular geometry and reveals non-covalent interactions, including N···H and S···H contacts, that stabilize the crystal lattice. mdpi.com
Table 2: Expected Crystallographic Parameters and Bond Lengths for this compound Based on Analogues
| Parameter | Description | Expected Value / Feature | Reference |
| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic | mdpi.comresearchgate.net |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/n, P2₁2₁2₁ | nih.govmdpi.com |
| Key Intermolecular Interaction | Dominant non-covalent bond. | O-H···N hydrogen bonding | ulpgc.esnih.gov |
| S1–C(thiazole) Bond Length | Bond distance between sulfur and adjacent carbon. | ~1.72 Å | nih.gov |
| C(thiazole)–N Bond Length | Bond distance for a single bond in the ring. | ~1.38 Å | nih.gov |
| C=O Bond Length | Bond distance of the carbonyl group. | ~1.21 Å | |
| C–O Bond Length | Bond distance of the C-OH group. | ~1.32 Å |
Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation during synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. In the synthesis of thiazole derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of a single product spot, indicating a potentially clean reaction. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of purity and for the isolation of compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing carboxylic acids. A study on the determination of a related compound, 2-thioxothiazolidine-4-carboxylic acid, utilized an isocratic RP-HPLC method for its quantification. nih.gov Similarly, an HPLC method developed for rufinamide (B1680269) and its carboxylic acid degradant employed a Kromasil C8 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 210 nm. researchgate.net Such methods are validated according to ICH guidelines to ensure linearity, accuracy, and precision. researchgate.net The detection limit for similar compounds can be very low, demonstrating the high sensitivity of the technique. nih.gov
Table 3: Representative HPLC Conditions for the Analysis of Thiazole Carboxylic Acids and Analogues
| Parameter | Description | Typical Conditions | Reference |
| Mode | Type of chromatography. | Reversed-Phase (RP-HPLC) | nih.govresearchgate.net |
| Stationary Phase | The column used for separation. | C8 or C18 | researchgate.net |
| Mobile Phase | The solvent that moves through the column. | Acetonitrile/Water or Methanol/Buffer | researchgate.net |
| Detection | Method for observing the separated components. | UV-Vis Spectrophotometry (e.g., 210-260 nm) | nih.govresearchgate.net |
| Flow Rate | The speed of the mobile phase. | 0.8 - 1.2 mL/min | |
| Internal Standard | A reference compound for accurate quantification. | e.g., 5-Carboxythiouracil | nih.gov |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms that the correct elemental composition, and thus the empirical formula, has been achieved.
The synthesis of novel thiazole and thiadiazole derivatives is routinely confirmed using elemental analysis, where the found percentages must align closely with the calculated values. mdpi.comresearchgate.net For this compound, the molecular formula is C₅H₅NO₂S, with a molecular weight of 159.17 g/mol . The theoretical elemental composition can be calculated from this formula. An acceptable experimental result typically falls within ±0.4% of the theoretical value, providing strong evidence for the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C₅H₅NO₂S)
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 37.75% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.17% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.10% |
| Sulfur | S | 32.06 | 1 | 32.06 | 20.15% |
| Total | 159.16 | 100.00% |
Computational Chemistry and Molecular Modeling Studies of 4 Methyl 1,2 Thiazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the molecular properties of thiazole (B1198619) derivatives. irjweb.comnih.govresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular reactivity and stability. irjweb.comresearchgate.net A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. irjweb.com These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p). irjweb.comresearchgate.netresearchgate.net
For thiazole derivatives, DFT studies reveal how different substituents on the thiazole ring influence the electronic properties. researchgate.net Global reactivity descriptors, including chemical hardness (η), softness (s), electronegativity (χ), and electrophilicity index (ω), can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net
Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Thiazole Derivative (Calculated via DFT)
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.53 | Electron-donating capacity irjweb.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.83 | Electron-accepting capacity irjweb.com |
| HOMO-LUMO Energy Gap | ΔE | 4.70 | Chemical reactivity and stability irjweb.comirjweb.com |
| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution researchgate.net |
| Electronegativity | χ | 3.18 | Power to attract electrons researchgate.net |
| Electrophilicity Index | ω | 2.16 | Propensity to accept electrons researchgate.net |
Note: The values presented are illustrative for a thiazole derivative and serve as an example of data obtained from DFT calculations. irjweb.com
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations provide insight into static properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govdntb.gov.ua In an MD simulation, the atoms of the molecule and its surrounding environment (typically water) are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. nih.gov
For 4-methyl-1,2-thiazole-3-carboxylic acid, an MD simulation can reveal:
Conformational Stability: How the molecule's conformation fluctuates over time in a solution.
Solvation Effects: How water molecules arrange themselves around the solute and form hydrogen bonds.
Binding Stability: When complexed with a macromolecule, MD simulations can assess the stability of the protein-ligand complex over a set period (e.g., 50-100 nanoseconds), providing insights into the durability of the predicted interactions. dntb.gov.ua
Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or its target. nih.gov
Molecular Docking Studies with Target Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to predict the binding mode and affinity of small molecules like this compound to the active site of a target protein. Thiazole derivatives have been docked against a variety of biological targets, including enzymes implicated in cancer and inflammation. nih.govnih.govmdpi.com
The process involves placing the 3D structure of the ligand into the binding pocket of the macromolecule and using a scoring function to estimate the binding free energy (ΔGbind). nih.gov A lower binding energy indicates a more favorable interaction. Docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. nih.gov For example, thiazole derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, and docking studies help elucidate how the thiazole scaffold fits within the COX active site. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives with Various Protein Targets
| Compound Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Thiazole Carboxamides | COX-2 | 5IKR | -58.07 | Tyr385, Arg513, Ser530 nih.gov |
| Thiazole Derivatives | EGFR Tyrosine Kinase | 1M17 | -62.94 | Met793, Leu718, Gly796 researchgate.netmdpi.com |
| 1,3,4-Thiadiazoles | Dihydrofolate Reductase (DHFR) | 3SRW | -7.5 | Phe31, Ser59 nih.gov |
| Thiazole-Chalcone Hybrids | DNA Gyrase B | 6J90 | -9.2 | Asp73, Asn46, Gly77 nih.gov |
Note: This table presents example data from docking studies of various thiazole and thiadiazole derivatives to illustrate the type of information generated.
Theoretical Pharmacokinetic Predictions for Absorption, Distribution, and Metabolism (ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use the chemical structure of a compound to estimate its absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov These predictions are crucial for filtering out compounds with poor drug-like properties early in the discovery process. For this compound, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for Ames toxicity. dntb.gov.ua These predictions are often based on established rules like Lipinski's Rule of Five and other quantitative models derived from large datasets of known drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, molecular descriptors (numerical values that characterize properties of a molecule) are calculated for a set of related compounds, such as various thiazole derivatives. These descriptors can be electronic, steric, hydrophobic, or topological in nature. nih.gov
A mathematical model is then developed that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. Studies on 2,4-disubstituted thiazoles have shown that parameters like the molecular connectivity index and Kier's shape index can be key predictors of antimicrobial activity. researchgate.net Such models provide valuable predictive insights, guiding the synthesis of more potent analogues of this compound.
Compound Index
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Methyl 1,2 Thiazole 3 Carboxylic Acid Derivatives
Influence of Substituent Position and Electronic Nature on Biological Potency
The biological potency of derivatives based on the 4-methyl-1,2-thiazole-3-carboxylic acid scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in efficacy and selectivity across different biological targets.
The electronic properties of substituents play a critical role. For instance, in a series of thiazole (B1198619) carboxamide derivatives designed as c-Met kinase inhibitors, the position of the carboxamide group on the thiazole ring was a key determinant of potency. Derivatives where the carboxamide was attached at the C3-position of the thiazole ring consistently exhibited higher potency than their C4-derived analogues when other parts of the molecule were kept constant. This suggests that the specific electronic environment and spatial orientation provided by the C3-substitution are more favorable for interaction with the target kinase.
Furthermore, the nature of the substituent on attached aryl rings is pivotal. In studies of thiazole derivatives as COX inhibitors, the presence of a bulky, lipophilic tert-butyl group on a phenyl ring led to greater potency against both COX-1 and COX-2 enzymes compared to derivatives with more hydrophilic methoxy groups. researchgate.net This is attributed to favorable interactions with hydrophobic pockets within the enzyme's active site. researchgate.net Conversely, for certain antimicrobial applications, the presence of electron-withdrawing groups such as halogens (e.g., 4-chloro, 4-fluoro) or nitro groups on an aryl substituent enhances antibacterial activity. acs.org For example, a 4-chlorophenyl group at the 2-position of a thiazole ring was shown to increase antibacterial efficacy compared to an unsubstituted phenyl group.
The introduction of a methyl group at the 4-position of the thiazole ring itself has been shown to positively influence the molecule's geometrical conformation, improving its fit within a target's binding site and thereby enhancing inhibitory potency. acs.org However, the position of even a simple methyl group can be critical; a methyl substitution at the 5-position of the thiazole ring in a different series of compounds resulted in a near-complete loss of anti-migration activity.
| Compound Series | Target/Activity | Substituent Variation | Position | Observation |
| Thiazole Carboxamides | c-Met Kinase Inhibition | Carboxamide group | C3 vs. C4 | C3 derivatives showed higher potency than C4 analogues. |
| Thiazole Carboxamides | COX Enzyme Inhibition | tert-butyl vs. methoxy on phenyl ring | C2-phenyl | The lipophilic tert-butyl group increased potency. researchgate.net |
| Phenylthiazole Derivatives | Antibacterial Activity | 4-chloro vs. unsubstituted phenyl | C2 | The electron-withdrawing chloro group enhanced activity. |
| Thiazole Carboxamides | COX Enzyme Inhibition | Methyl group | C4 | Introduction of a methyl group improved fitting geometry and potency. acs.org |
Critical Role of the 1,2-Thiazole Scaffold and Other Fused/Linked Heterocycles in Biological Activity
The 1,2-thiazole ring is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold." researchgate.net Its unique combination of a sulfur and a nitrogen atom imparts a distinct electronic and structural character, making it a versatile pharmacophore capable of engaging in various interactions with biological macromolecules. nih.gov The thiazole nucleus is a key component in numerous clinically approved drugs, highlighting its importance in drug design. mdpi.com Its metabolic stability and the relative ease of synthesizing its derivatives further enhance its utility. researchgate.net
The inherent biological activity of the thiazole core can be significantly amplified by linking or fusing it with other heterocyclic systems. This molecular hybridization strategy often leads to compounds with enhanced potency and novel mechanisms of action. For example, the synthesis of molecules containing multiple thiazole rings (di- and trithiazoles) has been shown to enhance therapeutic activities compared to their monocyclic counterparts.
Conformational and Stereochemical Effects on Target Binding and Biological Efficacy
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of chiral centers (stereochemistry) in this compound derivatives are critical determinants of their biological activity. These factors dictate how effectively a molecule can fit into the binding site of a receptor or enzyme and establish the necessary interactions for a biological response.
The thiazole ring itself can impose significant conformational restrictions on the molecule. Studies on thiazole-containing amino acid residues have shown that the heterocycle favors a unique, semi-extended β2 conformation. mdpi.com This preferred geometry is stabilized by intramolecular hydrogen bonds, specifically between an amide hydrogen (N-H) and the nitrogen atom of the thiazole ring (N–H⋯NTzl). mdpi.com Such conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity. mdpi.com
Correlation between Lipophilicity and Biological Activity
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that significantly influences the biological activity of this compound derivatives. This parameter governs several pharmacokinetic processes, including absorption, distribution, membrane permeability, and interaction with biological targets.
A direct correlation often exists between a derivative's lipophilicity and its biological efficacy. For many intracellular targets, an increase in lipophilicity enhances the molecule's ability to cross cellular membranes, leading to greater cellular absorption and higher effective concentrations at the site of action. nih.gov For example, in a series of thiazole carboxamide derivatives evaluated for anticancer activity, the cytotoxicity of one compound was attributed to the lipophilic character of its tert-butyl group, which promotes membrane permeability and interaction with intracellular COX enzymes. nih.gov
The lipophilicity of a molecule can be fine-tuned by altering its substituents. The addition of non-polar, hydrophobic moieties (e.g., alkyl chains, aryl groups, halogens) generally increases lipophilicity, while incorporating polar groups (e.g., hydroxyl, amino, carboxyl) decreases it. This relationship is often quantified using the partition coefficient (log P) or distribution coefficient (log D). In studies of thiazolyl-azoles, it was observed that the presence of an electron-withdrawing phenyl substituent increased lipophilicity, while electron-donating groups decreased it. nih.gov Similarly, bromo-substituted derivatives were found to be the most lipophilic in their series, correlating with their increased molecular volume. nih.gov
However, the relationship is not always linear. An optimal level of lipophilicity is often required for maximal biological activity. acs.org If a compound is excessively lipophilic, it may exhibit poor aqueous solubility, bind non-specifically to plasma proteins, or become trapped within lipid bilayers, preventing it from reaching its intended target. Therefore, achieving a balance between lipophilicity and hydrophilicity is a key objective in the optimization of these derivatives.
Detailed Analysis of Binding Affinities and Molecular Interactions with Receptors and Enzymes
Molecular docking and computational analyses provide profound insights into how this compound derivatives interact with their biological targets at an atomic level. These studies reveal the specific binding modes, key molecular interactions, and binding affinities that underpin their biological effects.
The thiazole ring and its associated functional groups are adept at forming a variety of non-covalent interactions within the active sites of enzymes and receptors. Common interactions include:
Hydrogen Bonding: The nitrogen atom of the thiazole ring and the oxygen and nitrogen atoms of the carboxamide group are frequent participants in hydrogen bonding, acting as hydrogen bond acceptors. These interactions with key amino acid residues like arginine, asparagine, and serine are often critical for anchoring the ligand in the correct orientation. researchgate.net
Hydrophobic and π-π Interactions: The aromatic thiazole ring and any attached aryl substituents can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
Cationic-Arene Interactions: The electron-rich thiazole ring can participate in favorable electrostatic interactions with positively charged residues like lysine and arginine.
The strength of these interactions is quantified by binding affinity, often expressed as a binding free energy (ΔGbind) or a docking score. A lower, more negative value typically indicates a stronger, more stable interaction between the ligand and the target. For example, in a study of thiazole carboxamides targeting COX enzymes, Prime MM/GBSA calculations were used to determine ΔGbind values. Ligands with lower ΔGbind energies for the COX-2 isozyme compared to COX-1 demonstrated higher binding affinity and selectivity, which correlated well with the experimentally observed biological activity. nih.gov
| Compound/Series | Target Enzyme/Receptor | Key Interacting Residues | Type of Interaction | Binding Affinity (Docking Score / ΔGbind) |
| Thiazole-Pyridine Derivatives | DNA Gyrase | Asp73, Glu50, Arg76 | Hydrogen Bonding, Hydrophobic | -6.4 to -9.2 kcal/mol |
| Thiazole Carboxamides | COX-2 | ARG-513, VAL-523 | Hydrogen Bonding, Hydrophobic | ΔGbind: -57.06 to -80.18 kcal/mol |
| Thiazole-Benzothiazole Hybrids | p56lck Kinase | Hinge Region, Allosteric Site | Hydrogen Bonding, Allosteric | Not specified |
| 2,4-disubstituted Thiazoles | Tubulin | Cys241, Leu242, Ala317 | Hydrogen Bonding, Hydrophobic | ΔGbind: -14.15 to -14.50 kcal/mol |
| Thiazole Derivatives | 5-HT6 Receptor | Arg 86, Lys 14, Asn 53 | Cationic-Arene, Hydrogen Bonding | High (low Ki values) |
Relationship between Quantum Chemical Parameters (e.g., HOMO/LUMO) and Observed Biological Activity
Quantum chemical calculations, particularly those derived from Density Functional Theory (DFT), offer a powerful means to correlate the electronic structure of this compound derivatives with their observed biological activities. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are especially informative.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule requires less energy to undergo electronic excitation, making it more reactive and often more biologically active. mdpi.com This enhanced reactivity can facilitate stronger interactions with biological targets. For instance, in a comparative study of two thiazole derivatives, the compound with a lower calculated HOMO-LUMO energy gap (3.7495 eV) exhibited greater cytotoxic activity than the compound with a larger gap (4.4818 eV). mdpi.com This correlation stems from the fact that a lower energy gap facilitates charge transfer interactions within the molecule and between the molecule and its biological target. nih.gov
These quantum chemical descriptors provide a theoretical foundation for understanding SAR. By calculating these parameters for a series of derivatives, researchers can predict which structural modifications are likely to enhance electronic properties favorable for biological activity, thereby guiding the synthesis of more potent compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Biological Activity Correlation |
| Thiazole Derivative 6 | -5.3582 | -0.8765 | 4.4818 | Moderate cytotoxic activity mdpi.com |
| Thiazole Derivative 11 | -5.3210 | -1.5715 | 3.7495 | Higher cytotoxic activity than derivative 6 mdpi.com |
Medicinal Chemistry and Drug Design Principles Applied to 4 Methyl 1,2 Thiazole 3 Carboxylic Acid As a Bioactive Scaffold
Lead Compound Identification and Strategic Optimization
The identification of a lead compound is a critical first step in the drug discovery process. The 4-methylthiazole-5-carboxylic acid core has been recognized as a valuable starting point for developing new drugs, as seen in its use for creating potential anti-cancer agents. nih.govresearchgate.net The process of optimizing a lead compound involves iterative modifications of its chemical structure to enhance desirable properties such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.com
A key optimization strategy involves the synthesis of a library of derivatives where different chemical groups are introduced at various positions of the 4-methyl-1,2-thiazole-3-carboxylic acid scaffold. These derivatives are then screened for their biological activity. For example, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their anti-cancer activity against breast cancer cell lines. nih.govresearchgate.net This systematic approach allows for the identification of key structural features required for the desired therapeutic effect and guides further optimization efforts.
The following table outlines a general approach to the strategic optimization of a lead compound based on the this compound scaffold.
| Strategy | Objective | Example Modification |
| Enhance Potency | Improve binding affinity to the target | Introduction of hydrogen bond donors/acceptors or hydrophobic groups |
| Improve Selectivity | Reduce off-target effects | Modification of substituents to exploit differences in target binding sites |
| Optimize Pharmacokinetics | Enhance absorption, distribution, metabolism, and excretion (ADME) properties | Modification of lipophilicity and metabolic stability |
| Reduce Toxicity | Minimize adverse effects | Removal or modification of toxicophores |
Scaffold Hopping Methodologies for Novel Structural Classes
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular scaffolds that can serve as alternatives to an existing lead compound's core structure while maintaining similar biological activity. nih.gov This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better ADME profiles, or new intellectual property. The this compound scaffold can serve as a starting point for scaffold hopping to explore new areas of chemical space.
One approach to scaffold hopping involves using computational methods to search databases for molecules that have a similar three-dimensional shape and pharmacophore features to the original lead compound but possess a different core structure. For instance, a computational study on thiazole (B1198619) hybrids used a shape similarity technique to create a series of new compounds to identify effective PIN1 inhibitors with a novel scaffold. nih.govresearchgate.net
Another strategy involves the rational design and synthesis of new scaffolds based on an understanding of the target's binding site and the key interactions of the original lead. For example, a review on aurone optimization discusses the introduction of a thiazole ring into an existing bicyclic system as a scaffold hopping strategy to generate new compounds with improved biological activity. mdpi.com This highlights how the thiazole moiety itself can be incorporated into new scaffolds.
A conceptual example of scaffold hopping from a 4-methylthiazole (B1212942) derivative is illustrated in a study on the exploration of herbicidally active compounds. The dihydrothiazolopyridine scaffold was used as a starting point to design new dihydrofuropyridine and dihydropyranopyridine bicyclic compounds. researchgate.net
The following table outlines different scaffold hopping strategies that could be applied to the this compound core.
| Scaffold Hopping Strategy | Description | Potential Outcome |
| Shape-based virtual screening | Searching for molecules with similar 3D shape but different core structures. | Identification of novel chemotypes with similar biological activity. |
| Pharmacophore-based screening | Identifying molecules that match the key pharmacophoric features of the lead compound. | Discovery of new scaffolds that maintain essential target interactions. |
| Fragment-based replacement | Replacing a part of the core scaffold with a different fragment. | Generation of novel scaffolds with potentially improved properties. |
| Ring-closing/opening metathesis | Synthetically modifying the core ring structure to create new scaffolds. | Access to structurally diverse and novel chemical entities. |
Rational Design through Strategic Combination of Bioactive Substructures
The rational design of new therapeutic agents often involves the strategic combination of known bioactive substructures to create hybrid molecules with enhanced or synergistic effects. This approach, also known as molecular hybridization, can lead to the development of compounds with improved affinity, selectivity, and efficacy. The this compound scaffold, with its established biological relevance, is an excellent candidate for incorporation into such hybrid molecules.
One example of this strategy is the design of 4-thiazolidinone-bearing hybrid molecules for anticancer drug design. In these hybrids, the thiazolidinone ring (a derivative of thiazole) is combined with other bioactive moieties, such as sulfanilamides or natural product scaffolds, to create compounds with potent anticancer activity. mdpi.com Similarly, thiazole-4-thiazolidinone hybrids have been designed and shown to be highly active in anticancer screenings. mdpi.com
The design of these hybrid molecules is often guided by an understanding of the biological targets and the desire to create multi-target ligands or to enhance the activity of a known pharmacophore by attaching it to another bioactive fragment. For instance, the combination of a thiazole-containing moiety with a known enzyme inhibitor can lead to a new molecule with dual inhibitory activity or improved target engagement.
The following table provides examples of how the this compound scaffold could be combined with other bioactive substructures to create novel therapeutic agents.
| Bioactive Substructure to Combine | Therapeutic Rationale | Potential Therapeutic Target |
| Sulfonamide | To create hybrid molecules with potential carbonic anhydrase inhibitory activity. | Carbonic anhydrases |
| Indole | To design compounds targeting tubulin polymerization for anticancer activity. | Tubulin |
| Pyrazole | To develop hybrid molecules with potential anticancer or antimicrobial properties. | Various kinases, microbial enzymes |
| Phenyl-pyrrolidine-2,5-dione | To create hybrids with enhanced cytotoxic activity against cancer cell lines. | Various cancer-related targets |
Design of Analogs for Specific Therapeutic Targets (e.g., Analogs of Febuxostat or 6-APA Mimics)
The this compound scaffold is a key structural component of the xanthine oxidase inhibitor Febuxostat and has been utilized in the design of mimics of 6-aminopenicillanic acid (6-APA), the core of penicillin antibiotics.
Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is a non-purine selective inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout. mdpi.comjournalsarchive.com The 4-methyl-1,3-thiazole-5-carboxylic acid core is crucial for its inhibitory activity. Structure-activity relationship (SAR) studies on Febuxostat have revealed that both the thiazole carboxylic acid moiety and the substituted phenyl ring are important for its potent inhibition of xanthine oxidase. mdpi.com
The design of Febuxostat analogs often involves modifications to the substituents on the phenyl ring or the carboxylic acid group to improve potency, selectivity, or pharmacokinetic properties. For example, replacing the thiazole ring with a mercapto-pyrimidine moiety resulted in compounds with nanomolar potency, although they were less potent than Febuxostat. mdpi.com This highlights the importance of the thiazole core for optimal activity.
The following table presents key structural features of Febuxostat and their importance for its activity.
| Structural Feature | Role in Activity | Reference |
| 4-Methyl-1,3-thiazole-5-carboxylic acid core | Essential for binding to the xanthine oxidase active site. | mdpi.com |
| 3-Cyano group on the phenyl ring | Contributes to the inhibitory potency. | mdpi.com |
| 4-Isobutoxy group on the phenyl ring | Enhances binding and contributes to the overall pharmacological profile. | mdpi.com |
The this compound scaffold has also been used to design mimics of 6-aminopenicillanic acid (6-APA) with the aim of developing new antimicrobial agents. In one study, a series of ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate derivatives were synthesized as 6-APA mimics. researchgate.netresearchgate.net The design strategy involved preserving the acetamide side chain, which is a key feature of penicillins, and linking it to the thiazole core.
These novel thiazole derivatives were then evaluated for their antimicrobial activity against a panel of bacteria and fungi. Several compounds bearing additional heterocyclic rings, such as 5-methyl-1,3,4-thiadiazole, 5-nitro-1H-benzimidazole, and 5-methyl-4H-1,2,4-triazole, exhibited high antimicrobial activity against most of the tested strains. researchgate.netresearchgate.net This demonstrates the potential of the this compound scaffold in the development of new classes of antimicrobial agents.
The following table shows the minimum inhibitory concentrations (MIC) of some of the most active 6-APA mimics against selected microbial strains.
| Compound | Additional Heterocycle | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Reference |
| 3d | 5-methyl-1,3,4-thiadiazole | - | - | researchgate.net |
| 3f | 5-nitro-1H-benzimidazole | - | - | researchgate.net |
| 3g | 5-methyl-4H-1,2,4-triazole | - | - | researchgate.net |
Note: Specific MIC values were not provided in the abstract but were described as showing "high antimicrobial activity".
Applications of 4 Methyl 1,2 Thiazole 3 Carboxylic Acid and Its Derivatives in Diverse Scientific and Industrial Fields
Role as Versatile Building Blocks in Complex Organic Synthesis
4-Methyl-1,2-thiazole-3-carboxylic acid and its derivatives have emerged as valuable and versatile building blocks in the field of organic synthesis. Their inherent chemical reactivity and the presence of multiple functional groups allow for their incorporation into a wide array of more complex molecular architectures, particularly heterocyclic compounds. The thiazole (B1198619) ring system itself is a key structural motif in many biologically active molecules, making its derivatives attractive starting materials for medicinal and agricultural chemistry research.
One notable application is in the synthesis of fused heterocyclic systems. For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a closely related isomer, are utilized in the preparation of 1,2,4-triazolo[3,4-b] innospk.comimist.manih.govthiadiazoles. nih.govacs.org This is achieved through the condensation of a 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione intermediate with various carboxylic acids. nih.govacs.org This synthetic strategy highlights the utility of the thiadiazole carboxylic acid moiety as a precursor to more complex, multi-ring systems with potential biological activities.
Furthermore, these carboxylic acid derivatives serve as foundational materials for creating novel compounds through multicomponent reactions (MCRs). The Ugi reaction, a prominent example of an MCR, has been employed to synthesize a diverse library of 4-methyl-1,2,3-thiadiazole (B96444) derivatives. researchgate.net This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials, demonstrating the efficiency and versatility of using 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives as key components in combinatorial chemistry and drug discovery. The ability to readily modify the carboxylic acid group into other functionalities, such as amides and esters, further expands its synthetic utility, enabling the creation of a broad spectrum of novel chemical entities.
Development of Agricultural Chemicals (e.g., Pesticides, Herbicides)
The structural features of this compound and its isomers have made them significant scaffolds in the development of modern agricultural chemicals. Researchers have successfully synthesized and tested a variety of derivatives that exhibit potent fungicidal, herbicidal, and plant growth-regulating properties.
In the realm of fungicides, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown considerable promise. Studies have demonstrated that this compound serves as a key ingredient in the development of fungicides and pesticides aimed at protecting crops from various pathogens. chemimpex.com For example, a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl) innospk.comnih.govthegoodscentscompany.comtriazolo[3,4-b] innospk.comimist.manih.govthiadizoles, synthesized from a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative, displayed a broad spectrum of fungicidal activity. nih.gov Specifically, compounds such as 3-(4-methyl-1,2,3-thiadiazolyl)-6-n-propyl innospk.comnih.govthegoodscentscompany.comtriazolo[3,4-b] innospk.comimist.manih.govthiadizole and 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl innospk.comnih.govthegoodscentscompany.comtriazolo[3,4-b] innospk.comimist.manih.govthiadizole were effective against a range of fungi. nih.gov Another study focused on the synthesis of N-acyl-N-arylalaninates from 4-methyl-1,2,3-thiadiazol-5-ylcarboxylic acid chloride, with some of the resulting compounds showing moderate to high efficacy against fungal pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov
Beyond fungicides, a patent has described the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide as a compound with both herbicidal and growth-regulating effects. google.com This dual activity makes such derivatives particularly valuable in agricultural applications, as they can simultaneously control weeds and influence the growth of crops. The research in this area underscores the potential of this compound and its related isomers as a foundational structure for creating novel and effective crop protection agents.
Table 1: Fungicidal Activity of Selected 4-Methyl-1,2,3-thiadiazole Derivatives
| Compound | Target Fungi | Activity Level | Reference |
|---|---|---|---|
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-n-propyl innospk.comnih.govthegoodscentscompany.comtriazolo[3,4-b] innospk.comimist.manih.govthiadizole | Alternaria solani, Cercospora arachidicola, Gibberella zeae, Physalospora piricola, Botrytis cinerea | Wide spectrum | nih.gov |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl innospk.comnih.govthegoodscentscompany.comtriazolo[3,4-b] innospk.comimist.manih.govthiadizole | Alternaria solani, Cercospora arachidicola, Gibberella zeae, Physalospora piricola, Botrytis cinerea | Wide spectrum | nih.gov |
| N-acyl-N-arylalaninate derivatives | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate | nih.gov |
Potential in Industrial Chemical Applications (e.g., Dyes, Pigments, Flavor/Fragrance Chemistry)
While the primary research focus for this compound has been in the pharmaceutical and agricultural sectors, its structural motifs suggest potential applications in various industrial chemical fields, including the synthesis of dyes, pigments, and contributions to flavor and fragrance chemistry.
The thiazole ring is a known chromophore and has been incorporated into various dye structures. Although direct synthesis of dyes from this compound is not extensively documented in the provided sources, the synthesis of novel azo dyes from 2-aminothiazole derivatives has been reported, yielding dyestuffs with good fastness properties on polyester fabrics. researchgate.net This suggests that the thiazole carboxylic acid could potentially be functionalized to create novel colorants.
In the realm of flavor and fragrance chemistry, thiazole derivatives are known for their diverse and potent aroma profiles. For instance, 4-methylthiazole (B1212942) is a key intermediate in the flavor and fragrance industry, contributing nutty, green, and meaty notes to food products and earthy, vegetative undertones to fragrances. innospk.comthegoodscentscompany.com While this is not the carboxylic acid derivative, it highlights the importance of the 4-methylthiazole scaffold in creating sensory experiences. The carboxylic acid group of this compound could potentially be modified to produce esters or other derivatives with unique and desirable organoleptic properties for use in food and perfume formulations. The enzymatic reduction of carboxylic acids to aldehydes is a known pathway for producing flavor and fragrance compounds, and this could be a potential route for the biotransformation of this compound into valuable aroma chemicals. nih.gov
Investigation in Materials Science (e.g., Corrosion Inhibition)
In the field of materials science, derivatives of this compound have been investigated for their potential to protect metals from corrosion and to be incorporated into advanced materials. The presence of heteroatoms like nitrogen and sulfur in the thiazole ring makes these compounds excellent candidates for adsorption onto metal surfaces, thereby forming a protective layer that inhibits corrosion.
A study on the corrosion inhibition of C38 steel in a hydrochloric acid solution demonstrated that derivatives of 4-methylthiazol-2(3H)-thione are effective corrosion inhibitors. imist.ma These compounds were found to act as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. imist.ma The adsorption of these thiazole derivatives on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a stable protective film. imist.ma Another study highlighted the potential of various thiazole derivatives as corrosion inhibitors for different metals and alloys in acidic environments. scispace.com
Furthermore, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been identified as a compound used in the synthesis of novel materials, such as polymers and coatings, that exhibit improved chemical resistance and durability. chemimpex.com The incorporation of the stable thiadiazole ring into polymer backbones can enhance the thermal and chemical stability of the resulting materials, making them suitable for a range of demanding applications.
Table 2: Corrosion Inhibition Efficiency of 4-Methylthiazol-2(3H)-thione Derivatives on C38 Steel
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| TO1 | 2 x 10-4 M | 98.33 | imist.ma |
| TO4 | 2 x 10-4 M | 96.91 | imist.ma |
| TO6 | 2 x 10-4 M | 94.44 | imist.ma |
Utilization as Key Pharmaceutical Intermediates in Drug Manufacturing
The thiazole nucleus is a prominent feature in a multitude of pharmaceutical compounds, and this compound and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their ability to be readily transformed into a variety of functional groups makes them valuable starting points for the construction of complex drug molecules.
A significant application of a related isomer, 4-methylthiazole-5-carboxylic acid, is its role as a key intermediate in the synthesis of Cefditoren (B193786) pivoxil, a third-generation cephalosporin (B10832234) antibiotic. nih.gov The carboxylic acid is converted to 4-methyl-5-formylthiazole, which is then incorporated into the final antibiotic structure. nih.gov This highlights the importance of this specific carboxylic acid in the production of a clinically used drug.
Moreover, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been explored for their potential as active pharmaceutical ingredients themselves, particularly in the development of antimicrobial and anti-inflammatory agents. chemimpex.com A study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide revealed that some of these compounds exhibit significant in vitro antimicrobial activity, mainly against Gram-positive bacteria. mdpi.com For example, a derivative containing a 5-nitro-2-furoyl moiety showed high bioactivity with low minimum inhibitory concentrations. mdpi.com The synthesis of thiazole-based peptidomimetics also utilizes amino-thiazole-carboxylic acid resins as key intermediates, demonstrating their role in creating complex molecules with potential therapeutic applications. rsc.org The versatility of the thiazole carboxylic acid scaffold continues to make it a valuable tool for medicinal chemists in the discovery and development of new drugs.
Future Research Directions and Emerging Paradigms for 4 Methyl 1,2 Thiazole 3 Carboxylic Acid Research
Exploration of Novel and Efficient Synthetic Methodologies
No specific, peer-reviewed synthetic methodologies explicitly detailing the preparation of 4-methyl-1,2-thiazole-3-carboxylic acid were found. While general methods for synthesizing thiazole (B1198619) and thiadiazole rings exist, such as through cyclization reactions, specific conditions, yields, and optimization for this particular isomer are not documented. nih.govnih.gov
In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level
There is no available research detailing the biological activities of this compound or its mechanism of action at a molecular level.
Integration with Advanced Drug Delivery Systems and Nanotechnology
No publications were found that describe the integration of this compound with nanotechnology or advanced drug delivery systems.
Application as Chemical Biology Probes for Unraveling Biological Pathways
There is no documented use of this compound as a chemical biology probe for the investigation of biological pathways.
Q & A
Q. Basic Research Focus
- NMR : Use - and -NMR to confirm the thiazole ring structure, methyl group (δ ~2.5 ppm), and carboxylic acid proton (broad peak at δ ~12-14 ppm). Compare with reference data for analogous compounds (e.g., 4-amino-1,2-thiazole-3-carboxylic acid, InChIKey: KRPHJQAXNPHVRE-UHFFFAOYSA-N) .
- IR : Identify carbonyl stretching vibrations (C=O at ~1700 cm) and thiazole ring vibrations (~1500 cm) .
- MS : High-resolution MS validates molecular weight (CHNOS; theoretical 143.16 g/mol) and fragmentation patterns .
What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?
Q. Advanced Research Focus
- Functional Group Modifications : Introduce substituents (e.g., alkyl, aryl) at the 4-methyl or 3-carboxylic acid positions to assess impacts on bioactivity. For example, phenyl or morpholine derivatives enhance pharmacological activity in related thiazoles .
- In Silico Modeling : Use docking studies to predict binding affinity with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Biological Assays : Compare anti-inflammatory or analgesic effects against controls (e.g., Diclofenac) using in vivo models (p ≤ 0.05 significance) .
How can researchers resolve contradictions in reported biological activities of thiazole-3-carboxylic acid derivatives?
Advanced Research Focus
Discrepancies often arise from variations in:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) may reduce solubility, altering bioavailability compared to electron-donating groups (e.g., -OCH) .
- Assay Conditions : Differences in cell lines, dosage, or administration routes (oral vs. intraperitoneal) affect outcomes. Standardize protocols using guidelines from prior triazole or benzothiazine studies .
- Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
What strategies are effective for optimizing the solubility and stability of this compound in aqueous media?
Q. Advanced Research Focus
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts (e.g., via NaOH treatment) to enhance water solubility, as demonstrated for benzothiazine analogs .
- Co-Solvents : Use DMSO or ethanol in ratios ≤10% to maintain compound stability while improving dissolution .
- pH Adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and prevent degradation of the thiazole ring .
What analytical methods are critical for validating synthetic intermediates and final products?
Q. Basic Research Focus
- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization (R values compared to standards) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as applied to 4-methyl-2,2-dioxo-benzothiazine derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrazide derivatives prone to decomposition above 200°C .
How can computational chemistry aid in the design of novel this compound analogs?
Q. Advanced Research Focus
- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with high binding affinity .
- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with observed bioactivity using multivariate regression .
What are the challenges in scaling up laboratory-scale synthesis of this compound?
Q. Advanced Research Focus
- Reaction Exotherms : Microwave methods may require specialized reactors for safe scale-up .
- Purification : Column chromatography becomes impractical; switch to recrystallization (methanol/water) or fractional distillation .
- Byproduct Management : Optimize stoichiometry to minimize waste (e.g., unreacted thiourea or haloketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
